molecular formula C10H11NO3S B5586382 1-(phenylsulfonyl)-2-pyrrolidinone CAS No. 88000-68-4

1-(phenylsulfonyl)-2-pyrrolidinone

Cat. No. B5586382
CAS No.: 88000-68-4
M. Wt: 225.27 g/mol
InChI Key: HRSUALBDOVEBRR-UHFFFAOYSA-N
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Patent
US04833156

Procedure details

To 7.06 g of benzenesulfonyl chloride (0.04 mole) was added 6.9 g of N-trimethylsilyl-2-pyrrolidone (0.044 mole), and the mixture was stirred at the reflux temperature for 30 minutes. The reaction mixture was subjected to chromatography on a column (D 40 mm×L 250 mm) of 150 g of silica gel (Wako Gel C-200). Elution with a mixed solvent of hexane-ethyl acetate (3:2) gave a crystalline product, which was recrystallized from a mixed solvent of chloroform-ether to give 3.34 g of N-benzenesulfonyl-2-pyrrolidone as colorless crystals.
Quantity
7.06 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[Si](C)(C)[N:13]1[CH2:17][CH2:16][CH2:15][C:14]1=[O:18]>>[C:1]1([S:7]([N:13]2[CH2:17][CH2:16][CH2:15][C:14]2=[O:18])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
7.06 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
6.9 g
Type
reactant
Smiles
C[Si](N1C(CCC1)=O)(C)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the reflux temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Elution with a mixed solvent of hexane-ethyl acetate (3:2)
CUSTOM
Type
CUSTOM
Details
gave a crystalline product, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from a mixed solvent of chloroform-ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.34 g
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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